diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Overview
Description
Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a synthetic compound that belongs to the pyran family. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Supramolecular Assemblies Analysis
Researchers Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, using Density Functional Theory (DFT) calculations. This study analyzed interesting supramolecular assemblies formed in the solid state of these compounds. The focus was on unconventional π–hole interactions involving the double bonds of the six-membered rings, significantly polarized due to special substitution with electron withdrawing and donating groups (Chowhan, Gupta, Sharma, & Frontera, 2020).
Structural Analysis
V. Nesterov and E. A. Viltchinskaia (2001) investigated the structures of similar pyran compounds, emphasizing their heterocyclic rings adopting boat conformations and the dihedral angles between the phenyl rings and nitro groups. Their study provided insights into the molecular geometry of these compounds, contributing to understanding their chemical behavior and potential applications (Nesterov & Viltchinskaia, 2001).
Synthesis Methodology
A. Zonouzi, D. Kazemi, and M. Nezamabadi (2006) reported an efficient one-pot synthesis method for 2-amino-4H-pyrans, an important group of compounds with various applications. This synthesis methodology contributes to the broader understanding and potential exploitation of pyran derivatives in scientific research (Zonouzi, Kazemi, & Nezamabadi, 2006).
Ultrasound Irradiation in Synthesis
The study by Chengliang Ni et al. (2010) on the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates under ultrasound irradiation highlighted the advantages of this method, such as shorter reaction times and high product yield. This research opens avenues for exploring ultrasound irradiation as a novel approach in synthesizing pyran derivatives (Ni, Song, Yan, Song, & Zhong, 2010).
Corrosion Mitigation
J. Saranya et al. (2020) synthesized and characterized pyran derivatives for studying the corrosion mitigation of mild steel in acidic solutions. Their research indicated that these compounds act as mixed-type inhibitors, offering potential applications in the field of corrosion science (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
properties
IUPAC Name |
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-8-6-7-9-12(11)20(23)24/h6-9,14H,4-5,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUIUHVTLUNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148495 | |
Record name | 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
CAS RN |
374084-32-9 | |
Record name | 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374084-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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